An In-depth Technical Guide to the Chemical and Physical Properties of 2-Aminophenol
An In-depth Technical Guide to the Chemical and Physical Properties of 2-Aminophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminophenol (ortho-aminophenol) is an aromatic organic compound with the chemical formula C₆H₄(NH₂)(OH). It is a versatile bifunctional intermediate widely utilized in the synthesis of a diverse range of pharmaceuticals, dyes, and other specialty chemicals.[1][2] Its amphoteric nature, stemming from the presence of both a weakly acidic phenolic hydroxyl group and a weakly basic amino group, governs its reactivity and solubility, making a thorough understanding of its chemical and physical properties essential for its effective application in research and development.[2][3] This technical guide provides a comprehensive overview of the core chemical and physical characteristics of 2-aminophenol, supported by detailed experimental protocols and logical workflow diagrams.
Chemical and Physical Properties
The fundamental chemical and physical properties of 2-aminophenol are summarized in the tables below for easy reference and comparison.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇NO | [4] |
| Molecular Weight | 109.13 g/mol | [3][4] |
| Appearance | White to off-white or beige crystalline powder/needles, darkens on exposure to air and light. | [1][3][5] |
| Melting Point | 170-177 °C | [6][7] |
| Boiling Point | Sublimes at 153 °C (11 mmHg), Decomposes before boiling at atmospheric pressure. | [3][8] |
| Density | 1.328 g/cm³ | [9][6] |
| Vapor Pressure | 14 hPa @ 153 °C | [10][11] |
| Flash Point | >175 °C (closed cup) | [3][11] |
| Autoignition Temperature | 190 °C | [11] |
Solubility and Acidity/Basicity
| Property | Value | Source(s) |
| Water Solubility | 17 g/L at 20 °C (moderately soluble) | [12][13] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695), methanol (B129727), ether, acetone, ethyl acetate, and hot water. Slightly soluble in toluene (B28343) and chloroform. Insoluble in benzene. | [1][3][12][13] |
| pKa | pKa₁ (NH₃⁺) = 4.72 - 4.78, pKa₂ (OH) = 9.71 - 9.97 | [3][10] |
| pH of 1% solution | ~8 | [8] |
Spectroscopic Data
| Spectroscopy | Key Data | Source(s) |
| UV-Vis (in Methanol) | λmax indicated in literature | [4] |
| UV-Vis (in DMSO) | λmax indicated in literature | [4] |
| ¹H NMR (in DMSO-d₆) | δ 8.98 (s, 1H), 6.68 (m, 1H), 6.61 (m, 1H), 6.57 (m, 1H), 6.43 (m, 1H), 4.48 (s, 2H) | [14] |
| ¹³C NMR (in DMSO-d₆) | δ 144.51, 137.07, 120.16, 117.16, 115.13, 115.05 | [14] |
Experimental Protocols
The following sections detail standardized methodologies for determining the key physical and chemical properties of 2-aminophenol.
Melting Point Determination
The melting point of 2-aminophenol can be determined using a capillary melting point apparatus.
Materials:
-
2-Aminophenol, finely powdered
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Thermometer
Procedure:
-
A small amount of finely powdered 2-aminophenol is packed into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[1]
-
The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.[3]
-
The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point of 174 °C.[15]
-
The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[3][15]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.[16]
-
The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.[16]
-
A sharp melting range (0.5-1.0 °C) is indicative of a pure compound. A broadened and depressed melting range suggests the presence of impurities.[3]
Solubility Determination
A qualitative and semi-quantitative assessment of 2-aminophenol's solubility can be performed as follows.
Materials:
-
2-Aminophenol
-
Test tubes
-
Graduated cylinder or pipette
-
Vortex mixer or stirring rod
-
Solvents: deionized water, ethanol, diethyl ether, 5% aqueous HCl, 5% aqueous NaOH
Procedure:
-
Water Solubility: Add approximately 25 mg of 2-aminophenol to a test tube containing 0.75 mL of deionized water. Vigorously shake or vortex the mixture.[8][17] Observe if the solid dissolves completely. If it dissolves, it is classified as water-soluble.
-
Organic Solvent Solubility: Repeat the procedure in step 1 with other organic solvents such as ethanol and diethyl ether to determine its solubility profile.[8][17]
-
Acid and Base Solubility: For water-insoluble compounds, their acidic or basic nature can be determined by their solubility in aqueous acid or base.
-
To a test tube containing 25 mg of 2-aminophenol and 0.75 mL of water, add 5% aqueous HCl dropwise while shaking.[18] An increase in solubility indicates the presence of a basic group (the amino group).
-
To a separate test tube containing 25 mg of 2-aminophenol and 0.75 mL of water, add 5% aqueous NaOH dropwise while shaking.[18] An increase in solubility indicates the presence of an acidic group (the phenolic hydroxyl group).
-
pKa Determination by UV-Vis Spectrophotometry
The acid dissociation constants (pKa) of 2-aminophenol can be determined by monitoring the change in its UV-Vis absorbance as a function of pH.
Materials:
-
2-Aminophenol
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
pH meter
-
Buffer solutions of varying pH (e.g., from pH 2 to 12)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of 2-aminophenol in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).[19]
-
Prepare a series of solutions with a constant concentration of 2-aminophenol in buffer solutions of different, precisely measured pH values.[20]
-
Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).[7]
-
Identify the wavelengths of maximum absorbance for the acidic (protonated) and basic (deprotonated) forms of 2-aminophenol.
-
Plot the absorbance at these specific wavelengths against the pH of the solutions.
-
The pKa value corresponds to the pH at the midpoint of the resulting sigmoidal curve, where the concentrations of the acidic and basic forms are equal.[20]
Synthesis and Reaction Pathways
2-Aminophenol is a key starting material for the synthesis of various heterocyclic compounds and dyes. The following diagrams illustrate some of these important chemical transformations.
Industrial Synthesis of 2-Aminophenol
The industrial synthesis of 2-aminophenol often starts from o-nitrochlorobenzene. The process involves hydrolysis followed by reduction.[21]
Caption: Industrial synthesis workflow of 2-aminophenol.
Synthesis of an Azo Dye from 2-Aminophenol
2-Aminophenol can be converted to a diazonium salt, which then couples with an activated aromatic compound to form an azo dye.[22]
Caption: General workflow for azo dye synthesis.
Synthesis of Benzoxazole (B165842) from 2-Aminophenol
2-Aminophenol is a key precursor in the synthesis of benzoxazoles, an important class of heterocyclic compounds.[5][12]
Caption: Reaction pathway for benzoxazole synthesis.
References
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- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. researchgate.net [researchgate.net]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
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- 9. byjus.com [byjus.com]
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- 11. researchgate.net [researchgate.net]
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- 13. scribd.com [scribd.com]
- 14. rsc.org [rsc.org]
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- 18. www1.udel.edu [www1.udel.edu]
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